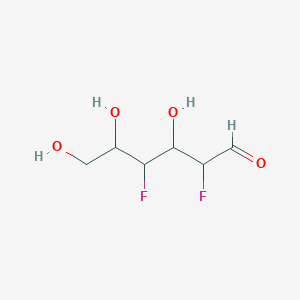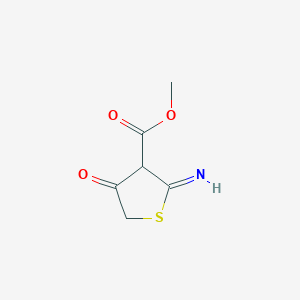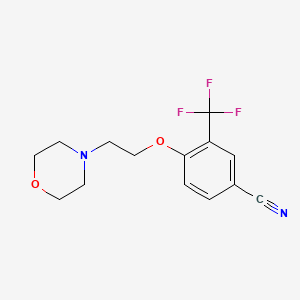
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7. It is a derivative of D-arabinopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and a cyanide group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide typically involves the acetylation of D-arabinopyranose followed by the introduction of the cyanide group. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where D-arabinopyranose is treated with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release D-arabinopyranose, which can then participate in various biochemical pathways. The cyanide group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate
- 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
Uniqueness
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is unique due to its specific combination of acetyl and cyanide groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
(4,5-diacetyloxy-6-cyanooxan-3-yl) acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3 |
Clé InChI |
YJBGGXBOXBPJPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)

![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)


![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)


![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)


